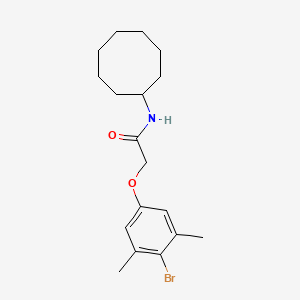![molecular formula C16H22BrNO6 B4005316 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid is a complex organic compound with a molecular formula of C14H20BrNO2. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a bromophenoxy group, which is an aromatic ring substituted with a bromine atom and an ether linkage .
Aplicaciones Científicas De Investigación
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine typically involves multiple steps. One common synthetic route includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen atoms.
Ether Cleavage: The ether linkages can be cleaved under acidic or basic conditions to yield smaller fragments.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the bromophenoxy group can engage in aromatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine include:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Bromophenoxy Compounds: Molecules with a bromophenoxy group but different linkages or additional functional groups.
The uniqueness of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine lies in its specific combination of a pyrrolidine ring and a bromophenoxy group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[2-[2-(3-bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.C2H2O4/c15-13-4-3-5-14(12-13)18-11-10-17-9-8-16-6-1-2-7-16;3-1(4)2(5)6/h3-5,12H,1-2,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJRJVQURLNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)
![2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005249.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)
![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)


![oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine](/img/structure/B4005298.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

![isopropyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005319.png)
![1-[4-(2-sec-butylphenoxy)butyl]pyrrolidine](/img/structure/B4005325.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005329.png)
